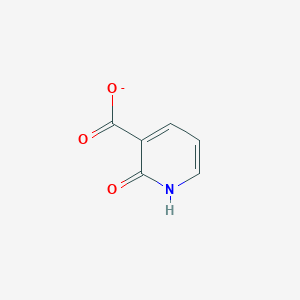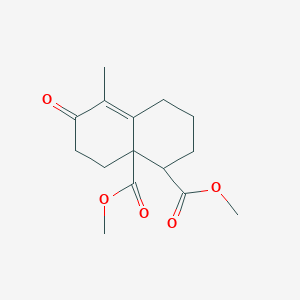
2-Hydroxynicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxynicotinic acid, specifically 6-hydroxynicotinic acid, is a monohydroxypyridine that is the 6-hydroxy derivative of nicotinic acid. It is a compound of interest due to its role in various biochemical pathways, particularly in the degradation of nicotinic acid by aerobic bacteria .
Métodos De Preparación
2-Hydroxynicotinic acid can be synthesized through several methods. One common synthetic route involves the hydroxylation of nicotinic acid. For instance, nicotinic acid can be converted to 6-hydroxynicotinate using nicotinate dehydrogenase, an enzyme found in certain Pseudomonas species . Another method involves the esterification of 5-hydroxynicotinic acid with ethanol in the presence of sulfuric acid, followed by refluxing and extraction .
Análisis De Reacciones Químicas
2-Hydroxynicotinic acid undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
2-Hydroxynicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pyridine derivatives.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of drugs, pesticides, and intermediate chemicals.
Mecanismo De Acción
The mechanism of action of hydroxynicotinate involves its role as a substrate for specific enzymes. For example, 6-hydroxynicotinate 3-monooxygenase catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine, with concomitant oxidation of NADH . This reaction involves the formation of a charge-transfer complex intermediate and the involvement of C4a-hydroperoxy-flavin and C4a-hydroxy-flavin intermediates .
Comparación Con Compuestos Similares
2-Hydroxynicotinic acid can be compared with other similar compounds such as:
Nicotinate (Nicotinic Acid): The parent compound from which hydroxynicotinate is derived.
2,5-Dihydroxypyridine: A product of the oxidation of hydroxynicotinate.
2,6-Dihydroxynicotinate: A further hydroxylated derivative of hydroxynicotinate.
This compound is unique due to its specific role in the degradation pathways of nicotinic acid and its involvement in various biochemical reactions that are not shared by all its derivatives.
Propiedades
Fórmula molecular |
C6H4NO3- |
|---|---|
Peso molecular |
138.1g/mol |
Nombre IUPAC |
2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C6H5NO3/c8-5-4(6(9)10)2-1-3-7-5/h1-3H,(H,7,8)(H,9,10)/p-1 |
Clave InChI |
UEYQJQVBUVAELZ-UHFFFAOYSA-M |
SMILES |
C1=CNC(=O)C(=C1)C(=O)[O-] |
SMILES canónico |
C1=CNC(=O)C(=C1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1-Naphthyl)-5-[4-[5-(1-naphthyl)-2-thienyl]-1-naphthyl]thiophene](/img/structure/B372400.png)
![5-Isopropyltricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene](/img/structure/B372401.png)
![2-[2,5-dimethoxy-4-(1-methyl-1H-pyrrol-2-yl)phenyl]-1-methyl-1H-pyrrole](/img/structure/B372402.png)

![7-allyl-7-methyloctahydronaphtho[1,8a-c]furan-8(3H)-one](/img/structure/B372410.png)

![5-Cyano-7-isopropenyl-4a-methyl-1,2,3,4,4a,5,6,7-octahydronaphthalene-2-spiro-2'-[1,3]-dioxolane](/img/structure/B372413.png)
![2-[(butylsulfanyl)methylene]-5,5,8a-trimethyloctahydro-1(2H)-naphthalenone](/img/structure/B372414.png)

![{3,3-Dimethyl-2-[(phenylsulfinyl)methyl]-1-cyclohexen-1-yl}methyl benzoate](/img/structure/B372416.png)
![{3,3-Dimethyl-2-[(phenylsulfanyl)methyl]-1-cyclohexen-1-yl}methanol](/img/structure/B372418.png)
![5,5,8a-Trimethyl-1-[(phenylsulfinyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2-naphthalenecarbaldehyde](/img/structure/B372419.png)
